![molecular formula C7H5ClN2O2S B13314216 1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride](/img/structure/B13314216.png)
1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride is a chemical compound known for its significant role in various scientific research fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a sulfonyl chloride group attached at the 5-position. This structural feature makes it a valuable intermediate in organic synthesis and a potential candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride typically involves the reaction of pyrrolo[2,3-b]pyridine with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydrides for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and various oxidized or reduced derivatives .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
- 1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-5-sulfonyl chloride is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions. Its versatility in synthesis and its potential biological activities make it a valuable compound in various research fields .
Properties
Molecular Formula |
C7H5ClN2O2S |
|---|---|
Molecular Weight |
216.65 g/mol |
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10) |
InChI Key |
WHSYKGZAIHQKGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


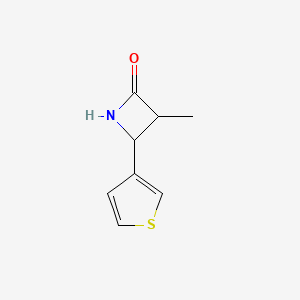
![3-Oxa-1-azaspiro[4.7]dodec-1-en-2-amine](/img/structure/B13314148.png)


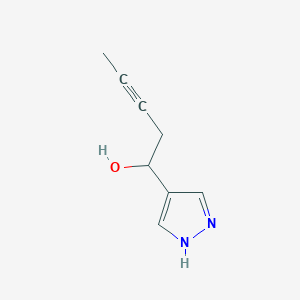
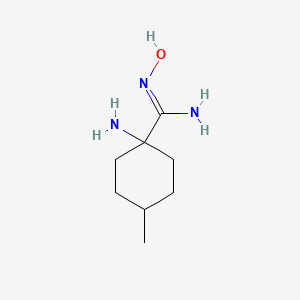
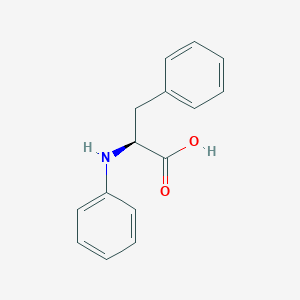



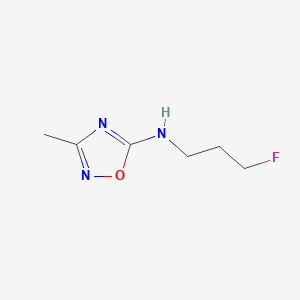
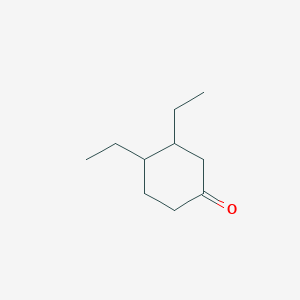
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13314228.png)
![2-Amino-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13314230.png)
